molecular formula C10H14O4 B1331670 (2,4,5-Trimethoxyphenyl)methanol CAS No. 30038-31-4

(2,4,5-Trimethoxyphenyl)methanol

Cat. No. B1331670
CAS RN: 30038-31-4
M. Wt: 198.22 g/mol
InChI Key: XJNCXXBIDXLPMG-UHFFFAOYSA-N
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Description

(2,4,5-Trimethoxyphenyl)methanol is a chemical compound that is structurally characterized by the presence of three methoxy groups attached to a benzene ring and a methanol group. While the specific compound is not directly studied in the provided papers, related compounds with similar trimethoxyphenyl structures have been investigated, which can provide insights into the chemical behavior and properties of (2,4,5-Trimethoxyphenyl)methanol.

Synthesis Analysis

The synthesis of compounds related to (2,4,5-Trimethoxyphenyl)methanol involves various chemical reactions. For instance, alkyl-substituted 2,5-dimethoxyacetophenones were oxidized to yield methyl alkyl-substituted 2,5-dimethoxyphenylacetates with good yield, indicating that oxidation reactions can be a viable pathway for synthesizing methoxyphenyl derivatives . Additionally, a novel synthesis method for a compound containing a trimethoxyphenyl group was reported, starting from trimethoprim and involving oxidation and subsequent reduction, achieving an overall yield of 66% . These studies suggest that similar strategies could potentially be applied to synthesize (2,4,5-Trimethoxyphenyl)methanol.

Molecular Structure Analysis

The molecular structure of compounds with trimethoxyphenyl groups has been determined using various spectroscopic techniques such as LC-MS, 1H NMR, 13C NMR, and IR . These techniques are essential for confirming the structure of synthesized compounds and ensuring their purity and identity. The crystal structure of a related compound with a trimethoxyphenyl group has been elucidated, revealing the orientation of substituents and the dihedral angles between different rings in the molecule . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of (2,4,5-Trimethoxyphenyl)methanol.

Chemical Reactions Analysis

The reactivity of trimethoxyphenyl compounds can be influenced by the position and number of methoxy groups on the benzene ring. For example, (2,4,6-Trimethoxyphenyl)trimethylsilane was found to be cleaved rapidly by a mixture of aqueous perchloric acid and methanol, a reaction rate significantly higher than that of phenyltrimethylsilane, demonstrating the impact of methoxy substituents on aromatic reactivity . This suggests that (2,4,5-Trimethoxyphenyl)methanol may also exhibit unique reactivity patterns due to its methoxy groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2,4,5-Trimethoxyphenyl)methanol are not directly reported in the provided papers, the studies of related compounds can offer some insights. The presence of methoxy groups can affect the solubility, boiling point, and stability of the compound. The pharmacological properties of a rigid dehydroxylated compound with a trimethoxyphenyl-like structure were investigated, showing strong analgesic potency, which indicates that the trimethoxyphenyl moiety can significantly influence the biological activity of a compound .

Scientific Research Applications

  • Chemical Reactivity and Synthesis :

    • Eaborn, Salih, and Walton (1972) demonstrated the acid cleavage of a compound closely related to (2,4,5-Trimethoxyphenyl)methanol, namely (2,4,6-trimethoxyphenyl)trimethylsilane, revealing the reactivity of trimethoxyphenyl compounds under acidic conditions (Eaborn, Salih, & Walton, 1972).
    • Wada et al. (1997) studied the reactivity of 2,4,6-Trimethoxyphenyllithium, leading to the synthesis of bis(2,4,6-trimethoxyphenyl)methanol, further elucidating the synthetic pathways involving trimethoxyphenyl compounds (Wada et al., 1997).
    • Johnson et al. (2010) conducted a study on the oxidation of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, a related compound, which resulted in the synthesis of xanthones, demonstrating the potential of (2,4,5-Trimethoxyphenyl)methanol in synthetic organic chemistry (Johnson et al., 2010).
  • Applications in Catalysis :

    • Svelle et al. (2006) explored the conversion of methanol to hydrocarbons over zeolite catalysts, where compounds similar to (2,4,5-Trimethoxyphenyl)methanol could potentially play a role in the mechanistic pathways (Svelle et al., 2006).
  • Pharmacological Research :

    • Linders, Lie, and Maat (2010) synthesized a rigid dehydroxylated etorphine analogue from a similar compound, demonstrating the relevance of such compounds in the development of potent analgesics (Linders, Lie, & Maat, 2010)

Safety And Hazards

The safety data sheet for a similar compound, 2,4,5-TRIMETHOXYBENZYL ALCOHOL, advises to avoid dust formation, ingestion, and inhalation. It also recommends wearing personal protective equipment and ensuring adequate ventilation .

Relevant Papers One relevant paper discusses the activity screening of newly synthesized Trimethoxyphenyl-Based Analogues as potential anticancer agents . Another paper mentions the use of a similar compound, Trimetazidine Dihydrochloride, as a pharmaceutical reference standard .

properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCXXBIDXLPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357583
Record name (2,4,5-trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,5-Trimethoxyphenyl)methanol

CAS RN

30038-31-4
Record name (2,4,5-trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
QZ Zhang, ZQ Ouyang, YH Zhou… - … Process Research & …, 2023 - ACS Publications
A simple and efficient pilot-scale process was developed for the synthesis and purification of α-asaronol ((E)-3′-hydroxyasarone). 4.29 kg of α-asaronol 4 (purity 99.92%) was …
Number of citations: 0 pubs.acs.org
A Wang, P Xing, X Zheng, H Cao, G Yang, X Zheng - RSC Advances, 2015 - pubs.rsc.org
Triarylmethanes (TRAMs) and diarylalkanes (DIAAs) are important intermediates in medicinal, materials chemistry and dye precursors. TRAMs and DIAAs are usually obtained from …
Number of citations: 44 pubs.rsc.org
S Guha, R Bhattacharya, J Jacob, M Ravva… - Organic & Biomolecular …, 2023 - pubs.rsc.org
An expedient and operationally convenient mechanochemical synthesis of aryl/heteroaryl N-sulfonyl imines is reported by reacting iminoiodinanes with numerous aryl/heteroaryl benzyl …
Number of citations: 3 pubs.rsc.org
AF Asachenko, VN Valaeva, VA Kudakina… - Russian Chemical …, 2016 - Springer
Nickel catalysts with diazabutadiene ligands promote cross-coupling of benzaldehydes with aryl halides in the presence of zinc as reducing agent, which leads to the corresponding …
Number of citations: 10 link.springer.com

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